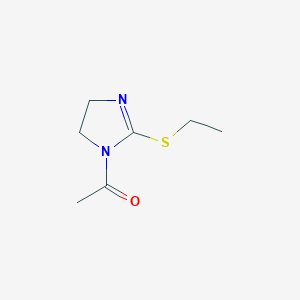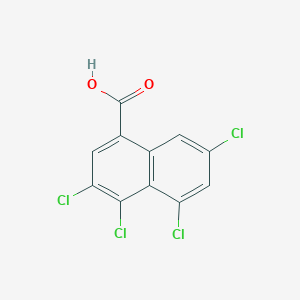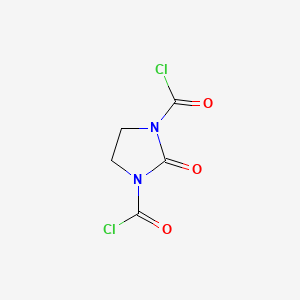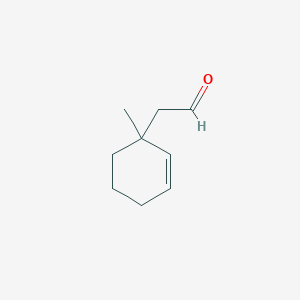
(1-Methylcyclohex-2-en-1-yl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methylcyclohex-2-en-1-yl)acetaldehyde is an organic compound with the molecular formula C9H14O. It is a monoterpenoid aldehyde, characterized by a cyclohexene ring substituted with a methyl group and an acetaldehyde group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylcyclohex-2-en-1-yl)acetaldehyde can be achieved through several methods. One common approach involves the reaction of 1-methylcyclohexene with formaldehyde under acidic conditions. This reaction typically proceeds via an electrophilic addition mechanism, where the formaldehyde adds to the double bond of 1-methylcyclohexene, followed by rearrangement to form the desired aldehyde.
Industrial Production Methods
Industrial production of this compound often involves catalytic processes. One such method includes the catalytic oxidation of 1-methylcyclohexene using oxygen or air in the presence of a suitable catalyst, such as a transition metal complex. This method offers high yields and selectivity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1-Methylcyclohex-2-en-1-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products Formed
Oxidation: (1-Methylcyclohex-2-en-1-yl)acetic acid
Reduction: (1-Methylcyclohex-2-en-1-yl)methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(1-Methylcyclohex-2-en-1-yl)acetaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of (1-Methylcyclohex-2-en-1-yl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their structure and function. This interaction can result in various biological effects, such as antimicrobial activity or enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-2-methylcyclohexene
- 1-Methylcyclohex-2-en-1-ol
- 4-Acetyl-1-methylcyclohexene
Uniqueness
(1-Methylcyclohex-2-en-1-yl)acetaldehyde is unique due to its specific structure, which combines a cyclohexene ring with a methyl group and an acetaldehyde group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
60415-75-0 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
2-(1-methylcyclohex-2-en-1-yl)acetaldehyde |
InChI |
InChI=1S/C9H14O/c1-9(7-8-10)5-3-2-4-6-9/h3,5,8H,2,4,6-7H2,1H3 |
InChI Key |
VCKDMPPDSAPZIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC=C1)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{3-Chloro-4-[(prop-2-en-1-yl)oxy]phenyl}acetyl chloride](/img/structure/B14609384.png)
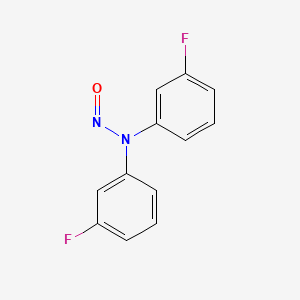
![2-[(2-Chloro-2-phenylpropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14609387.png)
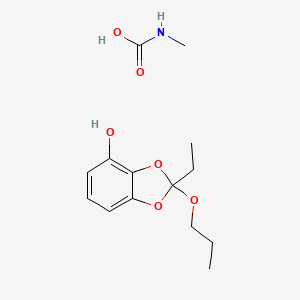
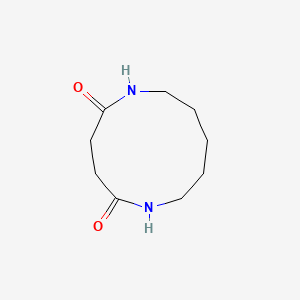
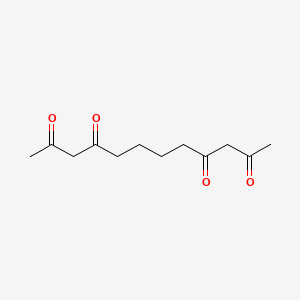

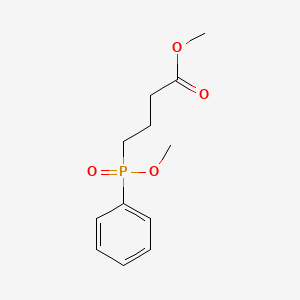
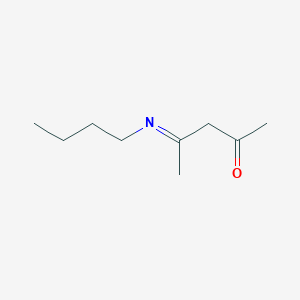
![N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]-N-phenylurea](/img/structure/B14609417.png)
